({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile
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Overview
Description
({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile is a chemical compound with the molecular formula C16H20N2O It is known for its unique structure, which includes an ethyl group, a hydroxypentyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile typically involves the reaction of 4-aminobenzaldehyde with ethyl(5-hydroxypentyl)amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Uniqueness
({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
648909-81-3 |
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Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
2-[[4-[ethyl(5-hydroxypentyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H21N3O/c1-2-20(10-4-3-5-11-21)17-8-6-15(7-9-17)12-16(13-18)14-19/h6-9,12,21H,2-5,10-11H2,1H3 |
InChI Key |
XRMODZVMUSZLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCO)C1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
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